molecular formula C10H18INO2 B14069903 tert-butyl ((1R,3S)-3-iodocyclopentyl)carbamate

tert-butyl ((1R,3S)-3-iodocyclopentyl)carbamate

Cat. No.: B14069903
M. Wt: 311.16 g/mol
InChI Key: GRNDJAZYGAFGDV-JGVFFNPUSA-N
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Description

tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,3S)-3-iodocyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with an iodine source under specific conditions. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes iodination in the presence of an iodine reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could produce an iodinated alcohol.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,3S)-3-iodocyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions at other sites. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog without the cyclopentyl and iodine substituents.

    tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    tert-Butyl (3-aminopropyl)carbamate: Contains a linear propyl chain instead of a cyclic structure.

Uniqueness

tert-Butyl ((1R,3S)-3-iodocyclopentyl)carbamate is unique due to the presence of the iodine atom and the specific stereochemistry of the cyclopentyl ring

Properties

Molecular Formula

C10H18INO2

Molecular Weight

311.16 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-iodocyclopentyl]carbamate

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

GRNDJAZYGAFGDV-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)I

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)I

Origin of Product

United States

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